3-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a dimethylphenyl group, a pyridyl group, and a triazole ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Pyridyl Group: The pyridyl group is often introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is usually attached through a Friedel-Crafts alkylation reaction, where the triazole-pyridine intermediate reacts with a dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the dimethylphenyl intermediate with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridyl group, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, with its specific functional groups, is studied for its potential biological activities and interactions with various biomolecules.
Medicine
In medicinal chemistry, 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The pyridyl group may enhance binding affinity through π-π interactions or hydrogen bonding. The dimethylphenyl group can contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-Dimethylphenyl)methylthio]-1,2,4-triazole
- 5-(3-Pyridyl)-1,2,4-triazole
- 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine stands out due to the specific positioning of its functional groups. This unique arrangement can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N5S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H17N5S/c1-11-5-6-12(2)14(8-11)10-22-16-20-19-15(21(16)17)13-4-3-7-18-9-13/h3-9H,10,17H2,1-2H3 |
InChI Key |
YDSNNWLDMHNDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Origin of Product |
United States |
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